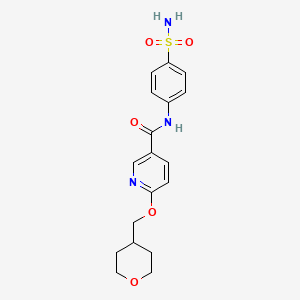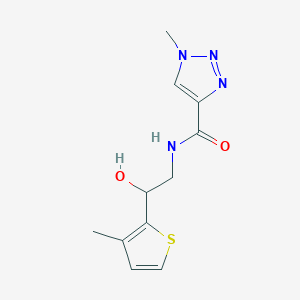![molecular formula C10H10FNO4 B2394718 2-[[2-(4-フルオロフェノキシ)アセチル]アミノ]酢酸 CAS No. 866151-14-6](/img/structure/B2394718.png)
2-[[2-(4-フルオロフェノキシ)アセチル]アミノ]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid” is a chemical compound with the molecular formula C10H10FNO4 . It is also known as “(2-Amino-4-fluorophenyl)acetic acid” with a molecular formula of C8H8FNO2 and an average mass of 169.153 Da .
Synthesis Analysis
The compound “2-(4-fluorophenoxy)acetic acid” was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .Molecular Structure Analysis
The compound crystallizes in the monoclinic crystal system with the space group P21/c. Crystal data for C8H7FO3, a = 13.3087 (17) Å, b = 4.9912 (6) Å, c = 11.6018 (15) Å, β = 104.171 (4)°, V = 747.21 (16) Å3, Z = 4, T = 293 (2) K, μ (CuKα) = 1.142 mm-1, Dcalc = 1.512 g/cm3 .科学的研究の応用
化学合成
2-(4-フルオロフェノキシ)酢酸は、4-フルオロフェノールを原料として、クロロ酢酸エチルとアセトン中で還流させることで合成できる 。このプロセスは、化学合成の分野において重要であり、様々な用途のためにこの化合物を生成する方法を提供する。
結晶学
この化合物は、空間群P21/cの単斜晶系で結晶化する 。この性質は、結晶性固体における原子の配列を研究する分野である結晶学において重要であり、化合物の構造に関する洞察を提供する。
環境研究
環境研究では、この化合物は生態系への影響と汚染管理における潜在的な役割について研究されてきた。 水生生物に対する毒性が低いことが判明しており、これは汚染された水の処理に役立つ可能性があることを示唆している.
材料科学
この化合物の融点や溶解度などの物理的性質は、材料科学において興味深い 。これらの性質は、化合物が他の物質とどのように相互作用するか、および様々な用途への適合性に影響を与える可能性がある。
安全性と規制
この化合物は、皮膚や目の刺激を避けるための予防措置など、特定の安全対策と取扱要件がある 。これらの要件を理解することは、実験室研究や産業プロセスなど、この化合物を扱う分野において不可欠である。
商業的な入手可能性
この化合物は市販されており、化学薬品サプライヤーから購入できる 。この入手可能性は、この化合物を必要とする研究や産業用途にとって重要である。
作用機序
FFA acts as a competitive inhibitor of glycine uptake and binding. It binds to the glycine transporter and receptor sites, preventing the binding of glycine and the subsequent activation of downstream signaling pathways. This mechanism of action makes FFA a valuable tool for studying the function of glycine transporters and receptors.
Biochemical and Physiological Effects:
FFA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FFA can inhibit glycine uptake and binding in a dose-dependent manner. In vivo studies have shown that FFA can modulate the activity of glycine receptors in the central nervous system, leading to changes in behavior and cognition.
実験室実験の利点と制限
FFA has several advantages as a tool for studying the function of glycine transporters and receptors. It is a highly specific inhibitor of glycine uptake and binding, making it a valuable tool for studying the function of these proteins. However, FFA also has some limitations. It is a synthetic compound and may not accurately reflect the function of endogenous glycine. Additionally, FFA has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on FFA. One area of interest is the development of new and more specific inhibitors of glycine transporters and receptors. Another area of interest is the use of FFA in the development of new treatments for neurological disorders such as schizophrenia and epilepsy. Finally, there is a need for further research on the biochemical and physiological effects of FFA in order to better understand its potential applications in scientific research.
合成法
FFA is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The most commonly used method for synthesizing FFA involves the reaction of 4-fluorophenol with 2-bromoacetyl chloride in the presence of a base such as triethylamine. This reaction produces 2-(4-fluorophenoxy)acetyl chloride, which is then reacted with glycine in the presence of a base such as sodium hydroxide to produce FFA.
特性
IUPAC Name |
2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c11-7-1-3-8(4-2-7)16-6-9(13)12-5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGYTDWQFKBZBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2394635.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2394637.png)
![(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2394639.png)
![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)


![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)

![2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2394649.png)
![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)
![3-[(2,2-Dimethylpropyl)amino]phenol](/img/structure/B2394654.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)

